Cloxacillin benzathine

Descripción general

Descripción

Synthesis Analysis

The synthesis of Cloxacillin Benzathine and related compounds involves complex chemical processes aimed at achieving the desired antibacterial efficacy and physicochemical properties. For instance, the synthesis of Cloxacillin Sodium, which can be related to the preparation of Cloxacillin Benzathine, involves multiple steps starting from 2-chlorobenzaldehyde, leading through various chemical transformations to cloxacillin sodium. This intricate process highlights the synthetic challenge and the chemical ingenuity involved in developing effective antibiotic agents.

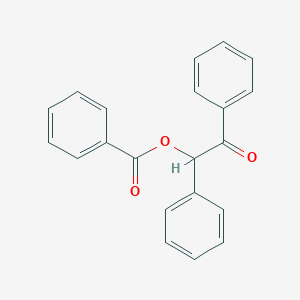

Molecular Structure Analysis

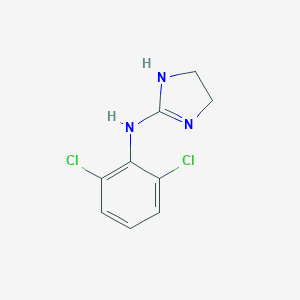

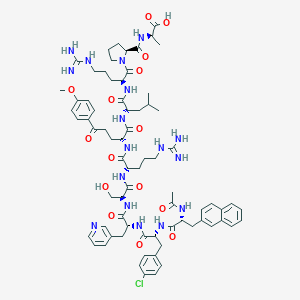

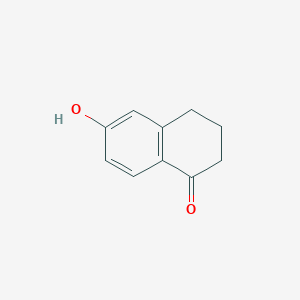

The molecular structure of Cloxacillin Benzathine is defined by its beta-lactam core, resistant to beta-lactamase enzymes, which is crucial for its antibacterial activity. The structure involves a uninegatively charged bidentate ligand with coordination involving the carboxylate-O and endocyclic-N of the β-lactam ring in its metal complexes. This configuration is essential for its mechanism of action, targeting the PBPs and disrupting bacterial cell wall synthesis.

Chemical Reactions and Properties

Cloxacillin Benzathine's chemical properties are influenced by its molecular structure, enabling it to bind to PBPs and resist degradation by beta-lactamase enzymes. Its reactions with other compounds, such as in the formation of metalloantibiotics with divalent metal ions, showcase its versatility and the potential for enhanced antibacterial activity. The compound's ability to undergo various chemical transformations allows for the development of novel formulations and derivatives with potential pharmacological applications.

Physical Properties Analysis

The physical properties of Cloxacillin Benzathine-loaded formulations, such as polymeric nanocapsules, reveal important aspects of its delivery and efficacy. For example, the mean diameter, zeta potential, and release kinetics from polymeric nanocapsules provide insights into its behavior in biological systems and the potential for targeted delivery to infection sites. These properties are crucial for developing effective treatment strategies, particularly for infections where targeted delivery can enhance therapeutic outcomes.

Chemical Properties Analysis

The chemical properties of Cloxacillin Benzathine, including its solubility, stability, and interaction with other chemical entities, play a significant role in its pharmacological profile. Studies on its solubility in pure solvents and binary solvent mixtures, as well as its stability and interaction with iodine in spectrophotometric determination methods, illustrate the compound's chemical behavior. These properties are essential for understanding its efficacy, formulation into pharmaceutical preparations, and analytical detection in various matrices.

- (Araújo et al., 2019)

- (Cloxacillin Benzathine, 2020)

- (Li et al., 2013)

- (Irwin et al., 1984)

- (Chohan & Supuran, 2006)

Aplicaciones Científicas De Investigación

Mastitis Control in Dairy Cows : Cloxacillin benzathine is effective in eliminating udder infections and reducing clinical mastitis in dry cows. This suggests its potential for use in mastitis control programs in dairy farms (Tsuchiya, Shimizu, Miyake, & Iino, 1974).

Treatment of Infectious Bovine Keratoconjunctivitis in Calves : It has been shown to effectively treat infectious bovine keratoconjunctivitis in calves. A dose of 375 mg demonstrated significant improvement in corneal ulceration (George, Keefe, & Daigneault, 1989). Additionally, when applied topically, it effectively reduces ulcer surface area and clinical scores in calves with this condition (Daigneault & George, 1990).

Sterility Test Method : A combination of natural sedimentation, membrane filtration, and enzyme neutralization methods can eliminate the antibacterial activity of cloxacillin benzathine, making it a reliable method for sterility testing (Liu Yingcha, 2015).

Antibacterial Activity : Cloxacillin benzathine is a semisynthetic beta-lactamase-resistant penicillin antibiotic known for its antibacterial activity (Cloxacillin Benzathine, 2020).

Topical Application in Calves : Topical administration in calves shows no detectable cloxacillin activity in lacrimal fluid, suggesting its potential use as a topical antibiotic for bacterial infections (Daigneault, George, & Baggot, 1990).

Intramammary Infection in Dairy Cows : Cloxacillin benzathine and ceftiofur hydrochloride both effectively reduce the risk of intramammary infection in dairy cows, with no significant difference in risk for clinical mastitis between the two treatments (Johnson et al., 2016).

Tissue Distribution in Cattle : After intramammary administration, it effectively reaches 0.5 g/g concentrations in all regions of the front and rear quarters, ensuring antibacterial efficacy in cattle during the drying off period (Kietzmann, Niedorf, & Gossellin, 2010).

Serum Biochemical Parameters in Goats : Cloxacillin administration significantly affects serum biochemical parameters in both dry and lactating dairy goats, with a greater influence on dry goats than in milking goats (Park, Rizk, Johnson, Richards, & Kubena, 1997).

Particle Size in Crystals : Ultrasonic waves used in sonocrystallization generate regular surface areas for crystal growth, leading to decreased average particle sizes and more uniform particles in cloxacillin benzathine crystals (Li, Bao, & Wang, 2013).

Nanocapsules for Intramammary Infections : Cloxacillin benzathine-loaded polymeric nanocapsules have been studied for their physicochemical characterization, cell uptake, and intramammary antimicrobial effect. They show potential as a new treatment strategy for bovine intramammary infections, with no clinical signs of toxicity and complete pathogen elimination after treatment (Araújo et al., 2019).

Safety And Hazards

Cloxacillin Benzathine may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, avoid contact with skin and eyes, and use personal protective equipment . Contaminated work clothing should not be allowed out of the workplace .

Propiedades

IUPAC Name |

(2S,5R,6R)-6-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;N,N'-dibenzylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C19H18ClN3O5S.C16H20N2/c2*1-8-11(12(22-28-8)9-6-4-5-7-10(9)20)15(24)21-13-16(25)23-14(18(26)27)19(2,3)29-17(13)23;1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16/h2*4-7,13-14,17H,1-3H3,(H,21,24)(H,26,27);1-10,17-18H,11-14H2/t2*13-,14+,17-;/m11./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COCFKSXGORCFOW-VZHMHXRYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O.CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O.CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H56Cl2N8O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101020014 | |

| Record name | Cloxacillin benzathine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101020014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1112.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cloxacillin benzathine | |

CAS RN |

23736-58-5 | |

| Record name | Cloxacillin Benzathine [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023736585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cloxacillin benzathine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101020014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[[[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl]amino]-3,3-dimethyl-7-oxo-, [2S-(2α,5α,6β)]-, compd. with N,N'-bis(phenylmethyl)-1,2-ethanediamine (2:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.672 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOXACILLIN BENZATHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AC79L7PV2G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-propionate](/img/structure/B47847.png)